molecular formula C22H23NO4 B8233300 (S)-cyclobutyl({[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino})acetic acid

(S)-cyclobutyl({[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino})acetic acid

Cat. No.: B8233300
M. Wt: 365.4 g/mol
InChI Key: TYKMVQJMRWCQPY-FQEVSTJZSA-N
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Description

(S)-cyclobutyl({[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino})acetic acid: is a complex organic compound that features a cyclobutyl group, a fluorenylmethoxycarbonyl group, and an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-cyclobutyl({[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino})acetic acid typically involves multiple steps:

    Formation of the Cyclobutyl Group: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Fluorenylmethoxycarbonyl Group: This step often involves the use of fluorenylmethoxycarbonyl chloride in the presence of a base to form the desired ester linkage.

    Amino Acid Derivative Formation:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated peptide synthesizers and large-scale reactors to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl group, leading to the formation of cyclobutanone derivatives.

    Reduction: Reduction reactions can target the fluorenylmethoxycarbonyl group, potentially leading to the removal of the protecting group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products:

    Oxidation: Cyclobutanone derivatives.

    Reduction: Deprotected amino acid derivatives.

    Substitution: Various substituted amino acid derivatives.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: The compound can be used as a building block in the synthesis of complex peptides and proteins.

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic molecules.

Biology:

    Enzyme Inhibition Studies: The compound can be used to study the inhibition of enzymes that interact with amino acid derivatives.

    Protein Engineering: It can be incorporated into proteins to study structure-function relationships.

Medicine:

    Drug Development:

Industry:

    Material Science: It can be used in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-cyclobutyl({[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino})acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenylmethoxycarbonyl group may act as a protecting group, allowing the compound to interact selectively with its target. Upon reaching the target site, the protecting group can be removed, allowing the active amino acid derivative to exert its effects. The molecular pathways involved may include inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

  • (2S)-2-cyclobutyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid
  • (2S)-2-cyclobutyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]butanoic acid

Uniqueness:

  • Structural Features: The presence of the cyclobutyl group and the fluorenylmethoxycarbonyl group makes this compound unique compared to other amino acid derivatives.
  • Reactivity: The compound’s reactivity in various chemical reactions, such as oxidation and reduction, sets it apart from similar compounds.
  • Applications: Its potential applications in peptide synthesis, drug development, and material science highlight its versatility and uniqueness.

Properties

IUPAC Name

(2S)-2-cyclobutyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-23(20(21(24)25)14-7-6-8-14)22(26)27-13-19-17-11-4-2-9-15(17)16-10-3-5-12-18(16)19/h2-5,9-12,14,19-20H,6-8,13H2,1H3,(H,24,25)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKMVQJMRWCQPY-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(C1CCC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](C1CCC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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